Thymidine-13C10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

252.16 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

IQFYYKKMVGJFEH-SIEAGMDWSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Thymidine-13C10: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and application of Thymidine-13C10 for professionals in research and drug development.

This compound is a stable isotope-labeled derivative of thymidine, a fundamental nucleoside in DNA. This technical guide provides a comprehensive overview of its chemical properties, structure, and its critical applications in biomedical research, particularly in the fields of cell proliferation analysis and quantitative mass spectrometry.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be used to trace the metabolic fate of molecules in biological systems. This compound is a form of thymidine where all ten carbon atoms have been replaced with the ¹³C isotope. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is the key to its utility in various analytical techniques.

The primary applications of this compound stem from its role as a precursor for DNA synthesis. When introduced to cells, it is incorporated into newly synthesized DNA during cell division. This "labeling" of new DNA allows for the precise measurement of cell proliferation rates. Furthermore, its known molecular weight and distinct isotopic signature make it an ideal internal standard for quantitative mass spectrometry, enabling accurate measurement of unlabeled thymidine and related compounds in complex biological samples.

Chemical Structure of this compound

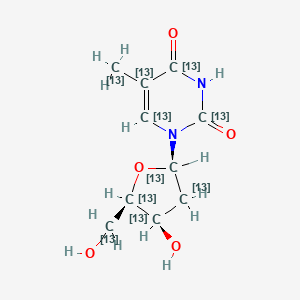

This compound consists of a pyrimidine base, thymine, attached to a deoxyribose sugar. In this isotopically labeled version, all ten carbon atoms present in the thymine and deoxyribose moieties are the ¹³C isotope.

Below is a diagram of the chemical structure of this compound, with the ¹³C atoms explicitly labeled.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its commonly used dually labeled counterpart, this compound,15N2. The inclusion of the latter provides a useful comparison for researchers considering different isotopic labeling strategies.

| Property | This compound | This compound,15N2 | Unlabeled Thymidine |

| Molecular Formula | ¹³C₁₀H₁₄N₂O₅[1] | ¹³C₁₀H₁₄¹⁵N₂O₅ | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 252.16 g/mol [1] | 254.14 g/mol | 242.23 g/mol |

| Isotopic Purity | >99% ¹³C (typical) | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Not Applicable |

| Appearance | White to off-white solid | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DMSO and DMF | Soluble in water, DMSO | Soluble in water, DMSO, methanol |

Experimental Protocols

This compound is a versatile tool in various experimental settings. Below are detailed protocols for two of its primary applications.

Cell Proliferation Analysis using Stable Isotope Labeling

Principle:

This method relies on the incorporation of this compound into the DNA of actively dividing cells. The extent of incorporation is then quantified using mass spectrometry, providing a direct measure of DNA synthesis and, consequently, cell proliferation.

Experimental Workflow:

Detailed Methodology:

-

Cell Labeling (In Vitro):

-

Culture cells to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Add the this compound stock solution to the cell culture medium to a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells for a defined period (e.g., 24-72 hours) to allow for incorporation into newly synthesized DNA.

-

-

Animal Labeling (In Vivo):

-

Administer this compound to the animal model via an appropriate route (e.g., intraperitoneal injection, oral gavage, or continuous infusion via osmotic pumps).

-

The dosage and administration schedule will depend on the specific animal model and experimental goals.

-

After the desired labeling period, euthanize the animal and harvest the tissues of interest.

-

-

DNA Extraction and Hydrolysis:

-

Extract genomic DNA from the harvested cells or tissues using a commercial kit or standard phenol-chloroform extraction protocol.

-

Hydrolyze the purified DNA to its constituent deoxyribonucleosides using a combination of enzymes such as nuclease P1, and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Separate the deoxyribonucleosides using liquid chromatography (LC), typically with a reversed-phase column.

-

Detect and quantify the labeled (this compound) and unlabeled thymidine using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the percentage of newly synthesized DNA by determining the ratio of the peak area of this compound to the total peak area of thymidine (labeled + unlabeled).

-

Use as an Internal Standard in Quantitative Mass Spectrometry

Principle:

An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and matrix effects during mass spectrometry analysis. This compound serves as an excellent internal standard for the quantification of endogenous thymidine due to its identical chemical properties and distinct mass.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, urine, cell lysate), add a precise amount of this compound from a stock solution of known concentration.

-

Perform the necessary extraction procedure to isolate the analyte (unlabeled thymidine) and the internal standard.

-

Carry out any required sample cleanup steps to remove interfering substances.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards containing known concentrations of unlabeled thymidine and a fixed concentration of this compound.

-

Process these standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples and calibration standards by LC-MS/MS.

-

Monitor the specific MRM transitions for both unlabeled thymidine and this compound.

-

-

Data Analysis:

-

For each sample and standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled thymidine in the calibration standards.

-

Determine the concentration of unlabeled thymidine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is an invaluable tool for researchers in the life sciences. Its application in cell proliferation assays provides a safe and accurate alternative to traditional methods that use radioactive isotopes. As an internal standard in mass spectrometry, it ensures the reliability and accuracy of quantitative measurements of endogenous thymidine. The detailed protocols and data presented in this guide are intended to facilitate the successful integration of this compound into a wide range of research and development workflows.

References

Physical and chemical properties of Thymidine-13C10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Thymidine-13C10, a stable isotope-labeled nucleoside crucial for a variety of research applications. This document details experimental protocols for its use, particularly in cell proliferation and metabolic studies, and illustrates key metabolic pathways. While this compound is a valuable tool, it is important to note that its dual-labeled counterpart, this compound,15N2, is more commonly utilized in mass spectrometry-based applications due to its larger mass shift, enhancing detection sensitivity. This guide will address the properties and applications of this compound, with references to the dual-labeled version where relevant.

Core Physical and Chemical Properties

Stable isotope-labeled thymidine serves as a non-radioactive tracer for in vitro and in vivo studies of DNA synthesis and cell proliferation. The incorporation of ten 13C atoms provides a distinct mass shift, allowing for its differentiation from endogenous unlabeled thymidine.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | This compound,15N2 | Unlabeled Thymidine |

| Molecular Formula | ¹³C₁₀H₁₄N₂O₅ | ¹³C₁₀H₁₄¹⁵N₂O₅ | C₁₀H₁₄N₂O₅ |

| Molecular Weight | ~252.17 g/mol | 254.14 g/mol [1] | 242.23 g/mol [2] |

| Exact Mass | 252.125 g/mol | 254.11788969 Da[1] | 242.09027155 Da[2] |

| Appearance | White to off-white solid[3] | White powder | White crystalline powder |

| Melting Point | Not available | 186 - 188 °C | 186-188 °C |

| Solubility | Soluble in DMSO and dimethylformamide. Slightly soluble in water, with enhanced solubility in hot water or with the addition of NaOH. | Soluble in DMSO and dimethylformamide. Slightly soluble in water. | Water: 50 mg/mL (with heating), DMSO: ~10 mg/mL, Dimethylformamide: ~16 mg/mL |

| Isotopic Purity | Typically ≥98 atom % ¹³C | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Not Applicable |

Metabolic Pathways of Thymidine

Thymidine plays a central role in DNA synthesis through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. Isotopically labeled thymidine is utilized by cells primarily through the salvage pathway.

Thymidine Salvage Pathway

The salvage pathway recycles thymidine and other nucleosides from the degradation of DNA and RNA. Exogenously supplied this compound is transported into the cell and phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP), which is subsequently phosphorylated to thymidine diphosphate (TDP) and thymidine triphosphate (TTP) before being incorporated into newly synthesized DNA.

Caption: The Thymidine Salvage Pathway.

Thymidine Catabolism Pathway

Thymidine that is not incorporated into DNA can be catabolized. The initial and rate-limiting step is the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, catalyzed by thymidine phosphorylase (TP). Thymine is further broken down into β-aminoisobutyrate, and ultimately to carbon dioxide, ammonia, and water.

Caption: The Thymidine Catabolism Pathway.

Experimental Protocols

This compound is a powerful tool for tracing DNA synthesis and cell proliferation. Below are detailed protocols for its application in cell culture and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: In Vitro Cell Labeling with this compound

This protocol outlines the steps for labeling cultured mammalian cells with this compound to measure DNA synthesis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

Cell lysis buffer

-

DNA extraction kit

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically for each cell line and experimental condition but is typically in the range of 1-10 µM.

-

Labeling: Remove the existing medium from the cells and replace it with the this compound labeling medium.

-

Incubation: Incubate the cells for a period that allows for the incorporation of the labeled thymidine into newly synthesized DNA. This duration can range from a few hours to several cell cycles, depending on the experimental goals.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

-

Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.

-

DNA Extraction: Proceed with DNA extraction using a commercial kit or a standard phenol-chloroform extraction protocol.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method. The DNA is now ready for analysis by LC-MS.

Protocol 2: Analysis of this compound Incorporation by LC-MS

This protocol describes the preparation of DNA samples for the analysis of this compound incorporation by Liquid Chromatography-Mass Spectrometry.

Materials:

-

Extracted DNA containing this compound

-

Nuclease P1

-

Alkaline Phosphatase

-

Appropriate enzyme buffers

-

LC-MS grade water and acetonitrile

-

Formic acid

-

LC-MS vials

Procedure:

-

DNA Digestion:

-

To a known amount of purified DNA (e.g., 10-50 µg), add Nuclease P1 in its recommended buffer.

-

Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add Alkaline Phosphatase and its buffer to the reaction mixture.

-

Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to deoxynucleosides.

-

-

Sample Preparation for LC-MS:

-

Terminate the enzymatic digestion by adding a protein precipitation agent, such as ice-cold acetonitrile or perchloric acid.

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and enzymes.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitute the dried pellet in a suitable volume of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

Centrifuge the reconstituted sample to remove any insoluble material.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

-

-

LC-MS Analysis:

-

Perform chromatographic separation of the deoxynucleosides using a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the unlabeled (m/z corresponding to [M+H]⁺ of thymidine) and labeled (m/z corresponding to [M+H]⁺ of this compound) thymidine using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

The ratio of the peak areas of labeled to unlabeled thymidine provides a quantitative measure of DNA synthesis.

-

Experimental Workflow for Cell Proliferation Analysis

The overall workflow for assessing cell proliferation using this compound involves cell culture, labeling, DNA extraction, and analysis.

Caption: Workflow for cell proliferation analysis.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, including cell biology, oncology, and drug development. Its use as a stable isotope tracer provides a safe and sensitive method for quantifying DNA synthesis and cell proliferation. The protocols and pathways detailed in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. For applications requiring the highest sensitivity in mass spectrometry, the use of dual-labeled this compound,15N2 is recommended.

References

The Core Mechanism of Thymidine-13C10 Incorporation into DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Thymidine-13C10, a stable isotope-labeled nucleoside, is incorporated into DNA. This process is a cornerstone for precisely measuring DNA synthesis and cell proliferation in a non-radioactive manner. This guide details the metabolic pathway, presents illustrative quantitative data for a similar labeled thymidine analog, provides detailed experimental protocols, and includes visualizations of the key processes.

The Salvage Pathway: The Gateway for Thymidine Incorporation

Exogenously supplied thymidine, including its isotopically labeled forms like this compound, is primarily incorporated into DNA through the nucleotide salvage pathway .[1][2] This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids. The incorporation of thymidine is a multi-step enzymatic process that occurs predominantly in the cytoplasm and is tightly linked to the S-phase of the cell cycle.

The key steps are as follows:

-

Cellular Uptake: this compound is transported from the extracellular environment into the cell.

-

First Phosphorylation: Once inside the cell, this compound is phosphorylated by the enzyme thymidine kinase (TK) to form this compound monophosphate (TMP).[2] This is a rate-limiting step in the salvage pathway.

-

Second Phosphorylation: TMP is then further phosphorylated by the enzyme thymidylate kinase to yield this compound diphosphate (TDP).

-

Final Phosphorylation: Finally, TDP is converted to this compound triphosphate (TTP) by the enzyme nucleoside diphosphate kinase .

-

DNA Incorporation: TTP, the activated form of the nucleoside, serves as a substrate for DNA polymerase . During DNA replication in the S-phase, DNA polymerase incorporates the this compound triphosphate into the newly synthesized DNA strand, opposite to adenine residues on the template strand.

It is important to note that cells can also produce thymidylate through the de novo synthesis pathway. However, the salvage pathway is the primary route for the incorporation of exogenously supplied thymidine.

Quantitative Data Presentation

Table 1: Illustrative In Vitro Labeled Thymidine Incorporation

| Cell Line | Treatment | Labeling Duration (hours) | Percentage of Labeled Cells (%) |

| HeLa | Control | 8 | 35.2 ± 2.1 |

| HeLa | Drug X (Anti-proliferative) | 8 | 12.5 ± 1.5 |

| A549 | Control | 8 | 28.9 ± 3.4 |

| A549 | Drug X (Anti-proliferative) | 8 | 9.8 ± 1.2 |

Data is hypothetical and for illustrative purposes, based on typical results from cell proliferation assays using stable isotope-labeled thymidine and mass spectrometry.

Table 2: Illustrative In Vivo Labeled Thymidine Incorporation in a Mouse Xenograft Model

| Treatment Group | Tissue | Proliferation Index (%) |

| Vehicle Control | Tumor | 25.6 ± 4.2 |

| Vehicle Control | Spleen | 45.1 ± 5.8 |

| Drug Y (Novel Therapeutic) | Tumor | 10.3 ± 2.9 |

| Drug Y (Novel Therapeutic) | Spleen | 42.8 ± 6.1 |

The proliferation index is calculated as the percentage of labeled thymidine in the total thymidine pool within the tissue DNA. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for conducting experiments to quantify the incorporation of this compound into DNA.

In Vitro Cell Labeling Protocol

This protocol is designed for labeling cultured mammalian cells with this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell harvesting reagents (e.g., trypsin-EDTA)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the exponential growth phase at the time of labeling (typically 50-70% confluency). Incubate under standard conditions (e.g., 37°C, 5% CO2).

-

Prepare Labeling Medium: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (typically in the range of 1-20 µM). The optimal concentration should be determined empirically for each cell line.

-

Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.

-

Incubation: Return the plates to the incubator for the desired labeling period. The duration will depend on the cell cycle length of the cell line and the experimental goals (a common starting point is 4-8 hours for a pulse-labeling experiment).

-

Cell Harvesting: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated tracer.

-

Cell Lysis and DNA Extraction: Harvest the cells using standard methods (e.g., trypsinization for adherent cells). Proceed with cell lysis and genomic DNA extraction using a commercial DNA extraction kit or a standard protocol (e.g., phenol-chloroform extraction).

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

DNA Hydrolysis and Sample Preparation for Mass Spectrometry

This protocol describes the enzymatic hydrolysis of DNA into individual deoxynucleosides for analysis by LC-MS/MS.

Materials:

-

Purified genomic DNA from labeled cells

-

Nuclease P1

-

Alkaline Phosphatase

-

Appropriate enzyme buffers

-

LC-MS grade water and solvents

-

Solid-phase extraction (SPE) columns for sample cleanup (optional)

Procedure:

-

Enzymatic Digestion:

-

To a known amount of purified DNA (e.g., 1-10 µg), add Nuclease P1 in its recommended buffer.

-

Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add Alkaline Phosphatase and its buffer to the reaction mixture.

-

Incubate at 37°C for an additional 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxyribonucleosides.

-

-

Sample Cleanup (Optional but Recommended):

-

To remove enzymes and other interfering substances, pass the hydrolyzed sample through an appropriate SPE column.

-

Wash the column and elute the deoxynucleosides according to the manufacturer's protocol.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the purified deoxynucleoside sample under a vacuum.

-

Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Separation:

-

Separate the deoxynucleosides using a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both unlabeled thymidine and this compound.

-

Unlabeled Thymidine (¹²C₁₀H₁₄N₂O₅): The exact m/z will depend on the adduct ion being monitored (e.g., [M+H]⁺).

-

This compound (¹³C₁₀H₁₄N₂O₅): The precursor ion will have a mass shift of +10 Da compared to the unlabeled thymidine.

-

-

Optimize the collision energy for each transition to achieve maximum sensitivity.

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both labeled and unlabeled thymidine.

-

Calculate the percentage of this compound incorporation using the following formula: % Labeled Thymidine = [Peak Area (13C10-Thymidine) / (Peak Area (12C10-Thymidine) + Peak Area (13C10-Thymidine))] * 100

Mandatory Visualizations

Signaling Pathway: The Thymidine Salvage Pathway

Caption: The Thymidine Salvage Pathway for the incorporation of this compound into DNA.

Experimental Workflow

Caption: A general experimental workflow for quantifying this compound incorporation into DNA.

References

Principle of Stable Isotope Labeling with Thymidine-¹³C₁₀: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of Thymidine-¹³C₁₀ for stable isotope labeling. This non-radioactive tracer method offers a robust and precise tool for quantifying DNA synthesis and cell proliferation rates, which is invaluable in drug development, cancer research, and regenerative medicine.

Core Principles

Stable isotope labeling with Thymidine-¹³C₁₀ is a powerful technique used to trace the synthesis of new DNA. Unlike traditional methods that use radioactive isotopes like ³H-thymidine or thymidine analogs like bromodeoxyuridine (BrdU), this method utilizes a "heavy" version of thymidine.[1][2][3] In Thymidine-¹³C₁₀, all ten carbon atoms are replaced with the stable heavy isotope ¹³C. This substitution results in a predictable and significant increase in the molecular weight of the thymidine molecule.

When cells are supplied with Thymidine-¹³C₁₀, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] This incorporation occurs primarily through the thymidine salvage pathway.[5]

The key steps are:

-

Uptake: Exogenous Thymidine-¹³C₁₀ is transported across the cell membrane by nucleoside transporters.

-

Phosphorylation: Once inside the cell, Thymidine-¹³C₁₀ is phosphorylated by thymidine kinase (TK) to form Thymidine-¹³C₁₀ monophosphate (TMP).

-

Further Phosphorylation: TMP is subsequently phosphorylated to Thymidine-¹³C₁₀ diphosphate (TDP) and then to Thymidine-¹³C₁₀ triphosphate (TTP).

-

Incorporation: During DNA replication, DNA polymerase incorporates the "heavy" Thymidine-¹³C₁₀ triphosphate into the newly synthesized DNA strand.

This process results in newly synthesized DNA being isotopically labeled and therefore heavier than the pre-existing unlabeled DNA. The amount of incorporated Thymidine-¹³C₁₀ can be precisely quantified using mass spectrometry, providing a direct measure of DNA synthesis and cell proliferation.

Signaling Pathways and Regulation

The incorporation of thymidine into DNA is tightly regulated by signaling pathways that control cell cycle progression and nucleotide metabolism. Two key pathways involved are the mTOR (mammalian target of rapamycin) and MYC signaling pathways.

-

mTOR Pathway: The mTORC1 complex, a central regulator of cell growth and proliferation, promotes nucleotide synthesis. It can influence the availability of precursors for both de novo and salvage pathways.

-

MYC Pathway: The MYC transcription factor is a critical regulator of cell cycle entry and proliferation. It can upregulate the expression of genes involved in nucleotide metabolism, including enzymes of the salvage pathway like thymidine kinase.

Caption: Regulation of Thymidine Incorporation by mTOR and MYC Pathways.

Data Presentation: Quantitative Analysis

The primary output of a Thymidine-¹³C₁₀ labeling experiment is the fractional enrichment of the labeled thymidine in the newly synthesized DNA. This data can be presented in tables for clear comparison across different experimental conditions.

Table 1: In Vitro Incorporation of Thymidine-¹³C₁₀ in Cancer Cell Lines

| Cell Line | Treatment | Incubation Time (hours) | ¹³C-Thymidine Incorporation (%) |

| COLO-205 | Control | 24 | 35.2 ± 2.8 |

| COLO-205 | Drug A (10 µM) | 24 | 12.5 ± 1.5 |

| A549 | Control | 24 | 28.7 ± 3.1 |

| A549 | Drug A (10 µM) | 24 | 18.9 ± 2.2 |

Data are representative and may vary based on experimental conditions.

Table 2: In Vivo Proliferation Rates in Mouse Tissues

| Tissue | Proliferation Rate (% new cells per day) |

| Small Intestine | 15.3 ± 2.1 |

| Spleen | 8.7 ± 1.5 |

| Liver | 1.2 ± 0.4 |

| Brain | < 0.1 |

Data are representative and may vary based on the mouse model and labeling duration.

Table 3: Comparison of Proliferation Assays

| Method | Principle | Advantages | Disadvantages |

| Thymidine-¹³C₁₀ | Stable isotope incorporation, MS detection | Non-radioactive, high precision, direct measure of DNA synthesis | Requires mass spectrometer, higher initial cost |

| ³H-Thymidine | Radioactive isotope incorporation, scintillation counting | Gold standard, high sensitivity | Radioactive hazards, waste disposal issues |

| BrdU | Thymidine analog incorporation, antibody detection | Non-radioactive, widely used | Requires DNA denaturation, can affect cell cycle |

| EdU | Thymidine analog incorporation, click chemistry detection | Non-radioactive, mild detection, good for multiplexing | Can be more toxic than BrdU |

Experimental Protocols

In Vitro Labeling of Cultured Cells

This protocol outlines the general steps for labeling cultured cells with Thymidine-¹³C₁₀.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

Thymidine-¹³C₁₀ stock solution (e.g., 1 mM in sterile water or DMSO)

-

Standard cell culture equipment

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the labeling period.

-

Labeling: Once cells are adhered and growing, replace the culture medium with fresh medium containing the desired final concentration of Thymidine-¹³C₁₀ (typically 1-20 µM).

-

Incubation: Incubate the cells for a predetermined period, which can range from a few hours to several cell cycles depending on the experimental goals.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated labeled thymidine.

-

Proceed to DNA Extraction.

In Vivo Labeling in a Mouse Model

This protocol describes the administration of Thymidine-¹³C₁₀ to mice for labeling proliferating cells in various tissues.

Materials:

-

Thymidine-¹³C₁₀ solution (sterile, for injection)

-

Mice

-

Appropriate animal handling and surgical equipment

Procedure:

-

Administration: Administer Thymidine-¹³C₁₀ to mice via intraperitoneal (IP) injection or through osmotic mini-pumps for continuous delivery. A typical dose for a single IP injection is 50-100 mg/kg.

-

Labeling Period: The labeling period can range from a short pulse (e.g., 2-4 hours) to several days or weeks with continuous delivery.

-

Tissue Harvest: At the end of the labeling period, euthanize the mice according to approved protocols and harvest the tissues of interest.

-

Sample Processing: Snap-freeze the tissues in liquid nitrogen or proceed directly to DNA extraction.

DNA Extraction and Hydrolysis

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer

Procedure:

-

DNA Extraction: Extract genomic DNA from the harvested cells or tissues using a commercial DNA extraction kit.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer.

-

Enzymatic Hydrolysis: a. To 10-20 µg of DNA, add Nuclease P1 in an appropriate buffer. b. Incubate to digest the DNA into deoxynucleoside monophosphates. c. Add Alkaline Phosphatase to dephosphorylate the monophosphates into deoxyribonucleosides.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Procedure:

-

Chromatographic Separation: Inject the hydrolyzed DNA sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the deoxyribonucleosides.

-

Mass Spectrometry Detection: Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both natural thymidine and Thymidine-¹³C₁₀.

-

Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Data Analysis: Fractional Enrichment Calculation

The fractional enrichment (FE) of ¹³C-Thymidine is calculated as the proportion of labeled thymidine relative to the total thymidine pool.

Formula: FE (%) = [ (Peak Area of ¹³C-Thymidine) / (Peak Area of ¹³C-Thymidine + Peak Area of ¹²C-Thymidine) ] * 100

This value directly reflects the percentage of newly synthesized DNA during the labeling period.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for Thymidine-¹³C₁₀ labeling.

Thymidine Salvage Pathway

Caption: The thymidine salvage pathway for Thymidine-¹³C₁₀ incorporation.

References

- 1. researchgate.net [researchgate.net]

- 2. A comparison of in vivo cell proliferation measurements in the intestine of mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine incorporation is highly predictive of colony formation and can be used for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

Applications of Thymidine-13C10 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Thymidine-13C10 in metabolic research. This compound is a stable isotope-labeled nucleoside that serves as a powerful tool for accurately and safely measuring DNA synthesis and cell proliferation. Unlike traditional methods that rely on radioactive isotopes like [³H]-thymidine or toxic analogs like bromodeoxyuridine (BrdU), this compound offers a non-radioactive and less-perturbing alternative for researchers.[1][2] This guide will delve into the core principles of its application, provide detailed experimental protocols, present quantitative data, and illustrate key pathways and workflows.

Core Principle: Tracing DNA Synthesis via the Salvage Pathway

The fundamental principle behind the use of this compound lies in its incorporation into newly synthesized DNA through the thymidine salvage pathway.[2] Exogenously supplied this compound is transported into the cell and is phosphorylated by thymidine kinase (TK) to form thymidine monophosphate (TMP).[2] Subsequent phosphorylations convert TMP into thymidine triphosphate (TTP), which is then utilized by DNA polymerase as a building block for new DNA strands during the S-phase of the cell cycle.[2]

Because this compound contains ten carbon-13 (¹³C) atoms, the newly synthesized DNA becomes isotopically heavier than the pre-existing DNA. This mass difference is readily detectable and quantifiable using mass spectrometry (MS). By measuring the ratio of labeled to unlabeled thymidine in the genomic DNA, researchers can precisely calculate the rate of new DNA synthesis, which is a direct measure of cell proliferation.

Key Applications in Metabolic Research and Drug Development

The ability to accurately quantify DNA synthesis makes this compound a versatile tool in various research areas:

-

Oncology: Assessing the anti-proliferative effects of novel cancer therapeutics in both in vitro and in vivo models. It allows for the direct measurement of a drug's impact on tumor cell division.

-

Immunology: Tracking the proliferation of immune cells, such as lymphocytes, in response to stimuli or immunomodulatory drugs.

-

Metabolic Research: Beyond proliferation, the ¹³C label can be used to trace the metabolic fate of the carbon atoms from thymidine as it is catabolized, providing insights into nucleotide metabolism and its interplay with other central metabolic pathways.

-

Drug Development: this compound can be used in preclinical studies to evaluate the pharmacodynamic effects of drugs that target cell cycle progression or DNA synthesis.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for labeling cultured cells with this compound to measure DNA synthesis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (sterile, cell-culture grade)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

DNA extraction kit

-

Enzymatic digestion reagents (e.g., DNase I, Nuclease P1, Alkaline Phosphatase)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Labeling: Introduce this compound into the cell culture medium at a final concentration typically in the low micromolar range (optimization for each cell line is recommended).

-

Incubation: Incubate the cells for a desired period, which can range from a few hours to the length of one or more cell cycles, depending on the experimental goals.

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells or after harvesting.

-

-

DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides.

-

Sample Preparation for MS: Purify the deoxynucleosides using solid-phase extraction (SPE) or other suitable methods to remove interfering substances.

-

LC-MS Analysis: Analyze the samples using an LC-MS system to separate and quantify the isotopologues of thymidine.

In Vivo Cell Proliferation Analysis

This protocol describes a general method for labeling tissues in animal models to assess cell proliferation rates in vivo.

Materials:

-

Animal model (e.g., mouse)

-

Sterile this compound solution

-

Surgical tools for tissue harvesting

-

DNA extraction kit

-

LC-MS system

Procedure:

-

Preparation of Labeling Solution: Prepare a sterile solution of this compound in a suitable vehicle like saline or PBS.

-

Administration: Administer the this compound solution to the animals. Common routes of administration include intraperitoneal (IP) injection or oral gavage. A typical dose for pulse-labeling is around 50 mg/kg.

-

Labeling Period: Allow the labeled thymidine to incorporate into the DNA of proliferating cells. The duration of the labeling period can be varied depending on the experimental question.

-

Tissue Harvesting: At the desired time point, euthanize the animals and harvest the tissues of interest.

-

Sample Processing: Process the tissues for DNA extraction as described in the in vitro protocol.

-

LC-MS Analysis: Analyze the DNA hydrolysates by LC-MS to determine the enrichment of this compound.

Data Presentation and Quantitative Analysis

The primary output from a this compound experiment is the measurement of labeled and unlabeled thymidine. This data can be used to calculate the fraction of newly synthesized DNA, which directly reflects the proliferative activity of the cell population. The results are often presented in tabular format for clear comparison between different experimental conditions.

Table 1: Representative In Vitro Cell Proliferation Data

| Cell Line | Treatment | Labeled Thymidine (%) | Standard Deviation |

| MCF-7 | Control | 25.4 | 2.1 |

| MCF-7 | Drug X (1 µM) | 12.7 | 1.5 |

| HeLa | Control | 38.2 | 3.5 |

| HeLa | Drug Y (5 µM) | 5.1 | 0.8 |

This table presents hypothetical data for illustrative purposes.

Table 2: Representative In Vivo Tissue Proliferation Rates

| Tissue | Proliferation Rate (% new DNA/day) | Standard Deviation |

| Spleen | 5.2 | 0.7 |

| Small Intestine | 15.8 | 2.3 |

| Liver | 0.5 | 0.2 |

| Brain | < 0.1 | 0.05 |

This table presents hypothetical data based on typical proliferation rates in different tissues for illustrative purposes.

Visualization of Pathways and Workflows

Thymidine Salvage and De Novo Synthesis Pathways

The incorporation of this compound is dependent on the thymidine salvage pathway. Understanding this pathway in the context of de novo nucleotide synthesis is crucial for interpreting experimental results.

Caption: The thymidine salvage and de novo synthesis pathways for DNA production.

Experimental Workflow for In Vitro Cell Proliferation Assay

The following diagram illustrates the key steps involved in a typical in vitro experiment using this compound.

Caption: A typical experimental workflow for in vitro cell proliferation analysis.

Thymidine Catabolism

While the primary application of this compound is to trace its incorporation into DNA, the ¹³C label can also be used to follow the catabolic fate of thymidine. Thymidine can be broken down, and its constituent atoms can enter other metabolic pathways.

Caption: The catabolic pathway of thymidine.

Conclusion

This compound offers a safe, robust, and highly quantitative method for studying cell proliferation and DNA synthesis. Its application in metabolic research and drug development provides valuable insights into fundamental biological processes and the efficacy of therapeutic interventions. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to successfully implement this powerful technique in their own studies. As mass spectrometry technologies continue to advance in sensitivity and resolution, the utility of stable isotope tracers like this compound is expected to expand, further enhancing our understanding of complex metabolic networks.

References

Tracking Cell Division with Stable Isotope-Labeled Thymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of cell proliferation is fundamental to research in oncology, immunology, and regenerative medicine. While classic methods using radiolabeled thymidine or thymidine analogues like bromodeoxyuridine (BrdU) have been pivotal, they present challenges related to radioactivity and potential cellular toxicity. The advent of stable isotope labeling coupled with mass spectrometry offers a safe, sensitive, and quantitative alternative for tracking DNA synthesis and, by extension, cell division. This guide focuses on the use of heavily carbon-13 labeled thymidine, herein referred to as 13C-Thymidine, as a powerful tool for these applications.

While the specific designation "Thymidine-13C10" is not standard in commercially available reagents, this guide will detail the principles and applications of using thymidine isotopologues with a high number of 13C atoms (e.g., Thymidine-¹³C₉,¹⁵N₂ or similar), which provide a significant mass shift for accurate detection. The core principle lies in the metabolic incorporation of this "heavy" thymidine into the DNA of proliferating cells, allowing for the precise quantification of newly synthesized DNA by mass spectrometry.[1]

Core Principles and Advantages:

The use of 13C-Thymidine for tracking cell division is predicated on the thymidine salvage pathway . Exogenously supplied thymidine is transported into the cell and is phosphorylated by thymidine kinase 1 (TK1), an enzyme primarily active during the S-phase of the cell cycle. Subsequent phosphorylations convert it to thymidine triphosphate (TTP), which is then incorporated into the newly synthesized DNA strand.

The key advantages of this technique include:

-

Safety: The use of non-radioactive stable isotopes eliminates the risks and specialized handling associated with radioisotopes.

-

High Sensitivity and Specificity: Mass spectrometry allows for the precise detection and quantification of the mass shift introduced by the 13C atoms, providing high sensitivity and specificity.

-

Quantitative Analysis: The extent of 13C-Thymidine incorporation is directly proportional to the rate of DNA synthesis, enabling accurate quantification of cell proliferation.

-

In Vivo Applicability: The non-toxic nature of stable isotopes makes this method suitable for in vivo studies in animal models and potentially in humans to track cell turnover over time.[2]

Signaling Pathways and Experimental Workflow

The incorporation of 13C-Thymidine into cellular DNA is a multi-step process involving cellular uptake and enzymatic conversions within the thymidine salvage pathway.

The overall experimental workflow for a typical in vitro cell proliferation assay using 13C-Thymidine is depicted below.

Experimental Protocols

This section provides a detailed methodology for an in vitro cell proliferation assay using 13C-Thymidine and LC-MS/MS analysis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

13C-Thymidine (e.g., Thymidine-¹³C₉,¹⁵N₂)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS grade water and acetonitrile

-

Formic acid

Protocol:

-

Cell Seeding:

-

Plate cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are in the exponential growth phase.

-

-

Labeling:

-

Prepare a stock solution of 13C-Thymidine in sterile water or DMSO.

-

Add the 13C-Thymidine stock solution to the cell culture medium to a final concentration in the low micromolar range (typically 1-10 µM). The optimal concentration should be determined empirically for each cell line.

-

-

Incubation:

-

Incubate the cells with the 13C-Thymidine-containing medium for a duration sufficient to allow for significant incorporation. This can range from a few hours to the length of one or more cell cycles, depending on the experimental question.

-

-

Cell Harvesting and DNA Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells using standard methods (e.g., trypsinization).

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA and assess its purity.

-

-

Enzymatic Hydrolysis of DNA:

-

To 1-5 µg of DNA, add Nuclease P1 and incubate at 37°C for 2-4 hours.

-

Add Alkaline Phosphatase and incubate for an additional 1-2 hours at 37°C to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Precipitate proteins from the hydrolyzed sample by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

-

Reconstitute the sample in a suitable volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation of the nucleosides using a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid.[3][4]

-

Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for both unlabeled (12C) and labeled (13C) thymidine.

-

Data Presentation and Analysis

The primary output from the LC-MS/MS analysis is the peak areas for the labeled and unlabeled thymidine. From this data, the percentage of newly synthesized DNA can be calculated.

Data Analysis Workflow:

Quantitative Data Summary:

The following table provides a hypothetical comparison of key quantitative parameters for different cell proliferation assays. Actual values will vary depending on the cell type and experimental conditions.

| Parameter | 13C-Thymidine with MS | BrdU Assay | [³H]-Thymidine Assay |

| Principle | Stable isotope incorporation, mass shift detection | Thymidine analog incorporation, antibody detection | Radioactive isotope incorporation, scintillation counting |

| Detection Method | Mass Spectrometry | Flow Cytometry, Microscopy, Plate Reader | Scintillation Counter |

| Sensitivity | High (nanogram range of DNA)[5] | Moderate | High |

| Safety | Non-radioactive, non-toxic | Potential for DNA perturbation | Radioactive |

| Multiplexing | Can be combined with other stable isotope tracers | Limited | Limited |

| In Vivo Use | Yes | Yes | Limited due to radioactivity |

Conclusion

The use of 13C-Thymidine for tracking cell division offers a robust and safe methodology for researchers in both academic and industrial settings. The high sensitivity and quantitative nature of mass spectrometric detection provide precise data on cell proliferation kinetics. While the initial investment in mass spectrometry instrumentation may be a consideration, the benefits of eliminating radioactivity and the potential for multiplexed experiments make this a powerful and versatile technique for advancing our understanding of cell division in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thymidine Salvage Pathway: An In-depth Technical Guide Using 13C Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thymidine salvage pathway and the application of 13C labeling techniques to elucidate its dynamics. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes and workflows.

Introduction: The Significance of the Thymidine Salvage Pathway

The thymidine salvage pathway is a critical metabolic route for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1] Unlike the de novo synthesis pathway, which builds nucleosides from simpler molecules, the salvage pathway recycles thymidine and other deoxyribonucleosides derived from the breakdown of DNA and RNA.[2] This pathway is of particular interest in oncology and virology as many cancer cells and viruses exhibit increased reliance on it for proliferation.[3][4]

The central enzyme in this pathway is Thymidine Kinase 1 (TK1), which catalyzes the initial phosphorylation of thymidine to thymidine monophosphate (TMP).[3] Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate kinase convert TMP to thymidine diphosphate (TDP) and then to the final product, dTTP, which is incorporated into DNA. Another key enzyme, thymidine phosphorylase (TP), can reversibly convert thymidine to thymine and 2-deoxyribose-1-phosphate, playing a role in both the catabolism and salvage of thymidine.

Stable isotope labeling, particularly with 13C, has emerged as a powerful tool to trace the metabolic fate of thymidine through this pathway. By introducing 13C-labeled thymidine to cells or organisms, researchers can quantitatively measure the flux through the salvage pathway and its contribution to DNA synthesis using techniques like mass spectrometry. This approach provides invaluable insights into cellular proliferation, the efficacy of therapeutic agents targeting this pathway, and the underlying mechanisms of drug resistance.

Core Signaling Pathway and Experimental Workflow

To visualize the thymidine salvage pathway and the general workflow for a 13C labeling experiment, the following diagrams are provided in the DOT language for Graphviz.

References

An In-depth Technical Guide to the Safety and Handling of Non-Radioactive Thymidine-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, experimental application, and metabolic context of non-radioactive Thymidine-¹³C₁₀. As a stable isotope-labeled nucleoside, Thymidine-¹³C₁₀ is a powerful tool in biomedical research for tracing DNA synthesis and cellular proliferation without the hazards associated with radioactivity. This document outlines the necessary safety precautions, detailed experimental methodologies, and the biological pathways central to its use.

Core Safety Principles and Data

The fundamental safety principle for Thymidine-¹³C₁₀ is that the isotopic labeling does not alter the chemical or toxicological properties of the molecule.[1] Therefore, the safety precautions are identical to those for unlabeled thymidine. The primary risks are associated with the chemical properties of thymidine, not radioactivity.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), unlabeled thymidine is generally not classified as a hazardous substance.[2] However, it is crucial to handle it with the care afforded to all laboratory chemicals.

Table 1: Hazard Identification Summary

| Hazard Classification | Description | Source |

| GHS Classification | Not a hazardous substance or mixture. | |

| NFPA Ratings | Health: 2, Fire: 0, Reactivity: 0 | [2] |

| Primary Irritant Effect | No irritant effect on skin or eyes. | |

| Acute Toxicity (Oral) | TDLO (mouse): 400 mg/kg | |

| Acute Toxicity (Intraperitoneal) | LD50 (mouse): 2,512 mg/kg |

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of Thymidine-¹³C₁₀ and ensure laboratory safety.

Table 2: Handling and Storage Guidelines

| Guideline | Recommendation | Source |

| Personal Protective Equipment | Wear protective gloves, clothing, and safety glasses. | |

| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust may form. | |

| Handling Powders | Minimize dust formation when weighing or transferring. Work in a fume hood or use a balance enclosure. | |

| Storage | Store in a tightly sealed container in a cool, dry place, away from light and moisture. Recommended storage temperature is often -20°C for solutions. | |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. |

Experimental Protocols

Thymidine-¹³C₁₀ is primarily used to measure DNA synthesis and cell proliferation. The following is a generalized protocol for an in vitro cell labeling experiment.

In Vitro Cell Proliferation Assay Using Thymidine-¹³C₁₀

Objective: To quantify the rate of DNA synthesis in a cell culture population by measuring the incorporation of Thymidine-¹³C₁₀.

Materials:

-

Thymidine-¹³C₁₀ (sterile solution)

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) equipment

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).

-

Labeling: Prepare a stock solution of Thymidine-¹³C₁₀ in a sterile solvent (e.g., cell culture medium or DMSO). Add the Thymidine-¹³C₁₀ solution to the cell culture medium to achieve the desired final concentration (e.g., 10 µM).

-

Incubation: Incubate the cells with the Thymidine-¹³C₁₀-containing medium for a specific period. The duration can range from a short pulse (e.g., 1-4 hours) to a longer period depending on the cell cycle length and experimental goals.

-

Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated Thymidine-¹³C₁₀.

-

DNA Extraction: Harvest the cells (e.g., by trypsinization) and extract the genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.

-

Sample Preparation for Mass Spectrometry:

-

Quantify the extracted DNA.

-

Hydrolyze the DNA to its constituent nucleosides.

-

Derivatize the nucleosides if necessary for GC-MS analysis.

-

-

Mass Spectrometry Analysis: Analyze the prepared sample by LC-MS or GC-MS to determine the ratio of labeled (¹³C₁₀-Thymidine) to unlabeled (¹²C-Thymidine) thymidine. This ratio reflects the extent of new DNA synthesis during the labeling period.

Signaling Pathways and Experimental Workflows

The incorporation of Thymidine-¹³C₁₀ into DNA is dependent on the nucleotide salvage pathway.

Thymidine Salvage Pathway

This pathway recycles thymidine from the extracellular environment for incorporation into the cellular nucleotide pool and subsequently into DNA.

Caption: Thymidine-¹³C₁₀ Salvage Pathway for DNA Incorporation.

General Experimental Workflow

The following diagram illustrates the typical workflow for a cell proliferation study using Thymidine-¹³C₁₀.

Caption: General workflow for Thymidine-¹³C₁₀ cell proliferation assay.

References

A Technical Guide to Thymidine-13C10: Sourcing and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of Thymidine-13C10, a stable isotope-labeled nucleoside critical for tracking DNA synthesis and cellular proliferation. This document outlines key purchasing information from various suppliers, details relevant metabolic pathways, and provides an adaptable experimental protocol for its use in laboratory settings.

Sourcing and Purchasing Information for this compound

The procurement of high-quality stable isotopes is paramount for reliable experimental outcomes. This compound is available from several reputable suppliers, often as the free nucleoside or in its monophosphate and triphosphate forms. The following table summarizes purchasing information from prominent vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | This compound,15N2 5′-triphosphate sodium salt solution | 646202 | ≥95% (CP), ≥98 atom % 13C, ≥98 atom % 15N | 1 mg, 10 mg, 25 mg |

| This compound,15N2 5′-monophosphate disodium salt solution | 900385 | ≥95% (CP), ≥98 atom % | Custom packaging available | |

| Yorlab | This compound,15N2 5′-Triphosphate Di | 646202-10MG | ≥95% (CP), ≥98 atom % | 10 mg |

| Cenmed Enterprises | Thymidine 13C10 15N2 5 Triphosphate Sodium Salt Solution | C005B-231567 | ≥95% (CP), ≥98 atom % 15N | Contact for details |

| LGC Standards | Thymidine-13C,15N2 | TRC-A636900 | Not specified | 1 mg, 10 mg |

| Cambridge Isotope Laboratories, Inc. | THYMIDINE (13C10, 98%; 15N2, 96-98%) | CNLM-3902 | 98% (13C), 96-98% (15N) | Contact for details |

Metabolic Pathways of Thymidine Incorporation

Thymidine is incorporated into DNA through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The salvage pathway is of particular importance when utilizing exogenous labeled thymidine, such as this compound.

The Thymidine Salvage Pathway

The salvage pathway recycles thymidine and other nucleosides from the degradation of DNA and RNA.[1] Exogenously supplied this compound is transported into the cell and phosphorylated by Thymidine Kinase 1 (TK1) to form this compound monophosphate (TMP). Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate kinase convert TMP into its diphosphate (TDP) and triphosphate (TTP) forms, respectively.[1] The resulting this compound triphosphate is then incorporated into newly synthesized DNA by DNA polymerase.

Figure 1. The Thymidine Salvage Pathway for the incorporation of this compound into DNA.

De Novo Synthesis of Thymidine

In contrast to the salvage pathway, the de novo pathway synthesizes thymidine nucleotides from simpler precursor molecules. A key enzyme in this pathway is thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP).[2] This pathway is a common target for chemotherapeutic drugs.

Figure 2. The De Novo Synthesis Pathway for thymidine nucleotides.

Experimental Protocol: Cell Proliferation Assay Using this compound

The following is a general protocol for a cell proliferation assay using this compound, adapted from standard thymidine incorporation assays.[3] This protocol is intended as a starting point and should be optimized for specific cell types and experimental conditions. The primary advantage of using a stable isotope like 13C is the avoidance of radioactivity, with detection typically performed by mass spectrometry.

Materials

-

Cells of interest

-

Complete cell culture medium

-

This compound solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Mass spectrometer (e.g., LC-MS/MS)

Experimental Workflow

Figure 3. General experimental workflow for a this compound cell proliferation assay.

Detailed Steps

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and incubate under standard conditions until they are in the exponential growth phase.

-

Treatment: Add the experimental compounds (e.g., inhibitors, activators) to the appropriate wells and incubate for the desired duration.

-

Labeling: Introduce this compound to the culture medium at a final concentration typically in the low micromolar range (optimization is recommended). The incubation time for labeling will depend on the cell cycle length of the cell type being studied.

-

Harvesting: At the end of the labeling period, aspirate the medium, wash the cells with PBS, and harvest them using a suitable method (e.g., trypsinization, cell scraping).

-

DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit, following the manufacturer's instructions.

-

Mass Spectrometry Analysis: Analyze the purified DNA for the incorporation of this compound. This typically involves enzymatic digestion of the DNA to individual nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the ratio of labeled to unlabeled thymidine.

Applications in Drug Development and Research

The use of stable isotope-labeled compounds like this compound is a powerful tool in drug discovery and development. By tracing the metabolism of this labeled nucleoside, researchers can gain valuable insights into:

-

Mechanism of Action: Elucidate how a drug candidate affects DNA synthesis and cell proliferation.

-

Pharmacodynamics: Quantify the effect of a drug on its target pathway over time.

-

Metabolic Flux Analysis: Study the dynamics of nucleotide metabolism in various disease models.

-

Biomarker Discovery: Identify changes in metabolic pathways that can serve as biomarkers for drug efficacy or disease progression.

References

A Technical Guide to the Isotopic Purity and Enrichment of Thymidine-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Thymidine-¹³C₁₀, a critical stable isotope-labeled compound utilized in a wide array of research and drug development applications. This document details the analytical methodologies for determining isotopic enrichment, presents typical purity specifications, and offers insights into the experimental workflows involved.

Introduction to Isotopic Purity and Enrichment

Isotopic purity and enrichment are fundamental parameters that define the quality and utility of a stable isotope-labeled compound.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. For Thymidine-¹³C₁₀, this signifies the percentage of ¹³C atoms at each of the ten carbon positions.

-

Isotopic Purity is a broader term that reflects the proportion of molecules in a sample that contains the desired isotopic label. For instance, a sample of Thymidine-¹³C₁₀ with 99% isotopic purity contains 99% of thymidine molecules with all ten carbon atoms as ¹³C.

The precise and accurate determination of these values is crucial for quantitative studies, such as metabolic flux analysis, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification, ensuring the reliability and reproducibility of experimental data.

Quantitative Data Summary

The isotopic purity and enrichment of commercially available Thymidine-¹³C₁₀ are typically high, ensuring minimal interference from the unlabeled isotopologue. The following tables summarize the typical specifications provided by leading suppliers.

Table 1: Typical Isotopic Purity and Enrichment Levels of Thymidine-¹³C₁₀

| Parameter | Specification | Supplier Example(s) |

| ¹³C Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |

| ¹⁵N Isotopic Enrichment (if applicable) | 96-98 atom % | Cambridge Isotope Laboratories |

| Chemical Purity | ≥ 95% (CP), 98% | Sigma-Aldrich, Cambridge Isotope Laboratories[1] |

Table 2: Molecular Properties of Thymidine-¹³C₁₀,¹⁵N₂

| Property | Value |

| Molecular Formula | ¹³C₁₀H₁₄¹⁵N₂O₅ |

| Molecular Weight | 254.14 g/mol |

| Mass Shift (from unlabeled) | +12 Da |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment levels of Thymidine-¹³C₁₀ is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues. High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve small mass differences.

3.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of Thymidine-¹³C₁₀ in a suitable solvent (e.g., methanol, water).

-

For analysis from a biological matrix (e.g., plasma, cell lysate), perform a protein precipitation step using a cold solvent like acetonitrile or methanol, followed by centrifugation.

-

If the thymidine is incorporated into DNA, an enzymatic digestion step is required to break down the DNA into individual nucleosides.

-

-

Chromatographic Separation:

-

Inject the prepared sample into a liquid chromatography system.

-

Employ a reversed-phase column (e.g., C18) to separate thymidine from other components in the sample.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra to observe the isotopic distribution of the molecular ion. The protonated molecular ion of unlabeled thymidine ([M+H]⁺) has an m/z of 243.2, while the fully labeled Thymidine-¹³C₁₀ ([M+10+H]⁺) will have an m/z of 253.2.

-

For quantitative analysis using tandem mass spectrometry (MS/MS), select the precursor ions for both unlabeled and labeled thymidine and fragment them in the collision cell. Monitor specific product ions. Common fragmentation of the thymidine molecule involves the cleavage of the glycosidic bond, resulting in the formation of the base and sugar moieties.

-

-

Data Analysis and Isotopic Purity Calculation:

-

Integrate the peak areas of the ion chromatograms for the labeled (M+10) and unlabeled (M) thymidine species.

-

The isotopic purity is calculated as the ratio of the peak area of the labeled species to the sum of the peak areas of all isotopic species.

-

Isotopic Purity (%) = [Area(M+10) / (Area(M) + Area(M+1) + ... + Area(M+10))] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the isotopic enrichment at specific atomic positions. ¹³C NMR is particularly powerful for this application.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of Thymidine-¹³C₁₀ (typically several milligrams) in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Add a known amount of an internal standard with a well-defined concentration if absolute quantification is required.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. This requires specific experimental parameters to ensure the signal intensity is directly proportional to the number of nuclei.

-

Key parameters include a long relaxation delay (D1) to allow for full relaxation of all carbon nuclei between scans and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). A pulse angle of 30-45 degrees is often used to shorten the required relaxation delay.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to the ten carbon atoms of thymidine.

-

-

Isotopic Enrichment Calculation:

-

The isotopic enrichment at each carbon position can be determined by comparing the integral of the ¹³C signal to the integral of a known reference standard or by analyzing the satellite peaks in a ¹H NMR spectrum.

-

For an overall isotopic purity assessment, the presence of any signals corresponding to the unlabeled thymidine in the ¹³C spectrum would indicate incomplete labeling. The relative integrals of the labeled and unlabeled species can be used to calculate the purity.

-

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the metabolic pathway of thymidine.

Conclusion

The accurate determination of isotopic purity and enrichment levels of Thymidine-¹³C₁₀ is fundamental to its effective use in scientific research. Both mass spectrometry and NMR spectroscopy offer robust and reliable methods for this purpose, each with its own set of advantages. By following detailed and validated experimental protocols, researchers can ensure the quality of their labeled compounds and, consequently, the accuracy and reliability of their experimental outcomes. This guide provides a foundational understanding of the principles and practices involved in the quality assessment of Thymidine-¹³C₁₀, empowering researchers to conduct their studies with the highest degree of confidence.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Labeling with Thymidine-13C10

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of cell proliferation is fundamental to research in numerous fields, including oncology, immunology, and regenerative medicine. Stable isotope labeling with compounds like Thymidine-13C10 offers a robust and non-radioactive method to quantify DNA synthesis, a direct marker of cell division. Exogenously supplied thymidine is incorporated into newly synthesized DNA through the thymidine salvage pathway. By using thymidine labeled with the heavy isotope ¹³C, the newly synthesized DNA can be distinguished from pre-existing DNA by its increased mass. This mass difference is detectable by mass spectrometry, allowing for the accurate quantification of cell proliferation.

This document provides detailed protocols for in vitro cell labeling using this compound, subsequent sample processing, and data analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

The thymidine salvage pathway facilitates the incorporation of extracellular thymidine into the cellular DNA. Thymidine is first transported into the cell and then phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP). Subsequent phosphorylations convert TMP to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP). TTP is then utilized by DNA polymerase for the synthesis of new DNA strands during the S-phase of the cell cycle. When cells are cultured in the presence of this compound, this heavy isotope-labeled nucleoside is incorporated into the newly synthesized DNA, resulting in a mass shift that can be precisely measured.

Key Applications

-

Quantification of cell proliferation: Directly measure the rate of DNA synthesis in cultured cells.

-

Drug discovery and development: Assess the anti-proliferative effects of novel therapeutic compounds.

-

Cell cycle analysis: In conjunction with other methods, elucidate the kinetics of the cell cycle.

-

Toxicology studies: Evaluate the cytotoxic or cytostatic effects of compounds on cell division.

Data Presentation

Table 1: Recommended Labeling Conditions for Various Cell Lines (Illustrative Data)

| Cell Line | Cell Type | Recommended this compound Concentration (µM) | Recommended Incubation Time (hours) | Expected Labeling Efficiency (%) |

| HeLa | Human Cervical Cancer | 10 - 20 | 24 | 85 - 95 |

| A549 | Human Lung Carcinoma | 15 - 25 | 24 - 48 | 70 - 85 |

| MCF-7 | Human Breast Cancer | 10 - 20 | 48 | 60 - 75 |

| Jurkat | Human T-cell Leukemia | 20 - 30 | 12 - 24 | 90 - 98 |

| NIH-3T3 | Mouse Embryonic Fibroblast | 10 - 20 | 24 | 80 - 90 |